molecular formula C6H13NO3 B13102120 2-((3-Hydroxypropyl)(methyl)amino)acetic acid

2-((3-Hydroxypropyl)(methyl)amino)acetic acid

Cat. No.: B13102120
M. Wt: 147.17 g/mol
InChI Key: DBJZUZNLWXBXJB-UHFFFAOYSA-N
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Description

2-((3-Hydroxypropyl)(methyl)amino)acetic acid is an organic compound that features both hydroxyl and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxypropyl)(methyl)amino)acetic acid typically involves the reaction of 3-hydroxypropylamine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of protective groups for the amine and hydroxyl functionalities can be employed to prevent side reactions and improve the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3-Hydroxypropyl)(methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines and amides.

Scientific Research Applications

2-((3-Hydroxypropyl)(methyl)amino)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Hydroxypropyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in metabolic pathways, where it can be converted into other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropionic acid: Similar in structure but lacks the amino group.

    N-Methylglycine (sarcosine): Similar in structure but lacks the hydroxyl group.

Uniqueness

2-((3-Hydroxypropyl)(methyl)amino)acetic acid is unique due to the presence of both hydroxyl and amino functional groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-[3-hydroxypropyl(methyl)amino]acetic acid

InChI

InChI=1S/C6H13NO3/c1-7(3-2-4-8)5-6(9)10/h8H,2-5H2,1H3,(H,9,10)

InChI Key

DBJZUZNLWXBXJB-UHFFFAOYSA-N

Canonical SMILES

CN(CCCO)CC(=O)O

Origin of Product

United States

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